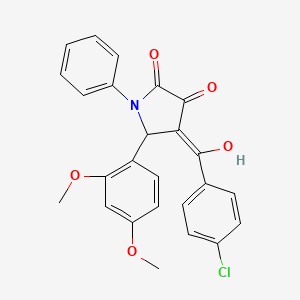![molecular formula C20H22N2O4 B5419501 1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5419501.png)
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of several neurological and psychiatric disorders.
Mecanismo De Acción
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of several neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of several neurological and psychiatric disorders. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid in lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise modulation of GABAergic neurotransmission. However, one limitation is that this compound may have off-target effects on other enzymes or receptors, which could complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid. One area of interest is its potential therapeutic applications in addiction. This compound has been shown to reduce the reinforcing effects of cocaine and alcohol in preclinical studies, suggesting that it may have potential as a treatment for addiction. Another area of interest is its potential in treating anxiety disorders. This compound has been shown to reduce anxiety-like behavior in preclinical studies, suggesting that it may have potential as a treatment for anxiety disorders. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential off-target effects.
Métodos De Síntesis
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 4-phenoxypiperidine-4-carboxylic acid with 2-phenylacetyl chloride, followed by the addition of ammonia and subsequent purification. Another method involves the reaction of 4-phenoxypiperidine-4-carboxylic acid with 2-phenylacetic acid and subsequent purification.
Aplicaciones Científicas De Investigación
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in several neurological and psychiatric disorders, including epilepsy, anxiety disorders, and addiction. In a preclinical study, this compound was found to be effective in reducing seizure activity in a mouse model of epilepsy. In another study, this compound was found to reduce anxiety-like behavior in rats. This compound has also been studied for its potential in treating addiction to substances such as cocaine and alcohol.
Propiedades
IUPAC Name |
1-[(2R)-2-amino-2-phenylacetyl]-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-17(15-7-3-1-4-8-15)18(23)22-13-11-20(12-14-22,19(24)25)26-16-9-5-2-6-10-16/h1-10,17H,11-14,21H2,(H,24,25)/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVLFGSXUJCPLY-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2)C(=O)[C@@H](C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-[(3-oxo-3,4-dihydro-2-quinoxalinyl)thio]acetamide](/img/structure/B5419426.png)

![3-methyl-7-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5419443.png)
![2-(4-chlorophenyl)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B5419449.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5419456.png)
![5-(4-benzyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5419467.png)
![N-{2-(2-furyl)-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]vinyl}benzamide](/img/structure/B5419475.png)
![(2R*,6S*)-2,6-dimethyl-4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}morpholine](/img/structure/B5419480.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5419486.png)
![3-(5-{2-[2-(3-methyl-1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5419491.png)
![1-methyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5419497.png)

![N-(2-hydroxycyclohexyl)-N-methyl-4-[2-(phenylthio)ethoxy]benzamide](/img/structure/B5419507.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(5,6-dimethylpyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5419512.png)